molecular formula C14H10Br2N2O6 B14342660 5,5'-Dibromo-2,2'-dimethoxy-3,3'-dinitro-1,1'-biphenyl CAS No. 105774-75-2

5,5'-Dibromo-2,2'-dimethoxy-3,3'-dinitro-1,1'-biphenyl

Cat. No.: B14342660
CAS No.: 105774-75-2
M. Wt: 462.05 g/mol
InChI Key: UFOLQYOUNJXQCE-UHFFFAOYSA-N
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Description

5,5’-Dibromo-2,2’-dimethoxy-3,3’-dinitro-1,1’-biphenyl: is an organic compound characterized by the presence of bromine, methoxy, and nitro groups attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dibromo-2,2’-dimethoxy-3,3’-dinitro-1,1’-biphenyl typically involves the bromination of 2,2’-dimethoxy-3,3’-dinitro-1,1’-biphenyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 5,5’-positions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its bromine and nitro groups make it a versatile intermediate for various chemical transformations.

Biology and Medicine:

Industry: In the industrial sector, the compound may be used in the synthesis of advanced materials, such as polymers or liquid crystals, due to its rigid biphenyl structure and functional groups that can be further modified.

Mechanism of Action

The mechanism of action of 5,5’-Dibromo-2,2’-dimethoxy-3,3’-dinitro-1,1’-biphenyl is not well-studied. its chemical reactivity can be attributed to the presence of electron-withdrawing nitro groups and electron-donating methoxy groups, which influence the electronic properties of the biphenyl core. The bromine atoms provide sites for further functionalization through substitution reactions.

Comparison with Similar Compounds

    5,5’-Dibromo-2,2’-bithiophene: Similar in having bromine atoms at the 5,5’-positions but with a bithiophene backbone.

    3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene: Similar in having bromine and methoxy groups but with a binaphthalene backbone.

    5,5’-Diallyl-3,3’-dimethoxy-[1,1’-biphenyl]-2,2’-diol: Similar in having methoxy groups but with allyl groups instead of bromine and hydroxyl groups instead of nitro groups.

Uniqueness: 5,5’-Dibromo-2,2’-dimethoxy-3,3’-dinitro-1,1’-biphenyl is unique due to the combination of bromine, methoxy, and nitro groups on a biphenyl backbone. This combination of functional groups provides a unique set of chemical properties and reactivity patterns, making it a valuable compound for various synthetic and research applications.

Properties

CAS No.

105774-75-2

Molecular Formula

C14H10Br2N2O6

Molecular Weight

462.05 g/mol

IUPAC Name

5-bromo-1-(5-bromo-2-methoxy-3-nitrophenyl)-2-methoxy-3-nitrobenzene

InChI

InChI=1S/C14H10Br2N2O6/c1-23-13-9(3-7(15)5-11(13)17(19)20)10-4-8(16)6-12(18(21)22)14(10)24-2/h3-6H,1-2H3

InChI Key

UFOLQYOUNJXQCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])Br)C2=C(C(=CC(=C2)Br)[N+](=O)[O-])OC

Origin of Product

United States

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